molecular formula C19H16BrN3O3 B5349533 3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile

3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5349533
M. Wt: 414.3 g/mol
InChI Key: MKDXUHAYLMQFHJ-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been investigated in various studies. It has been shown that this compound inhibits the activity of tubulin, a protein that is involved in cell division. This inhibition leads to the disruption of the microtubule network, which is essential for cell division. This disruption ultimately leads to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its specificity towards tubulin. This compound specifically targets tubulin and does not affect other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. One direction is to investigate its potential use as a fluorescent probe for imaging applications. Another direction is to study its potential use in combination with other anti-cancer drugs to enhance its anti-cancer properties. Additionally, further studies can be done to improve the solubility of this compound in water, which can increase its potential applications in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been reported in various studies. One of the methods involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with 5-methoxy-1H-benzimidazole-2-amine in the presence of acetic acid and acetonitrile. The resulting intermediate is then reacted with malononitrile and triethylamine to yield the final product.

properties

IUPAC Name

(Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c1-24-14-4-5-15-16(9-14)23-19(22-15)12(10-21)6-11-7-13(20)8-17(25-2)18(11)26-3/h4-9H,1-3H3,(H,22,23)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXUHAYLMQFHJ-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C(=CC(=C3)Br)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C(=CC(=C3)Br)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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